molecular formula C9H10ClN3O2 B3829810 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide

4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide

Numéro de catalogue B3829810
Poids moléculaire: 227.65 g/mol
Clé InChI: HDZVITWTNPHFFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial signaling molecule in the B-cell receptor pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mécanisme D'action

4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide selectively inhibits BTK, a key signaling molecule in the B-cell receptor pathway. BTK is involved in the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are crucial for B-cell survival and proliferation. By inhibiting BTK, 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide disrupts these signaling pathways and induces apoptosis in B-cells.
Biochemical and physiological effects:
In preclinical studies, 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies, both in vitro and in vivo. 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide has also been shown to modulate the tumor microenvironment, leading to enhanced anti-tumor immune responses. In addition, 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide is its high selectivity for BTK, which reduces the risk of off-target effects. 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide has also demonstrated potent anti-tumor activity in preclinical models, making it a promising candidate for further development. However, 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are still unknown. In addition, the synthesis of 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide is complex and may pose challenges for large-scale production.

Orientations Futures

There are several potential future directions for the development of 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide. One area of interest is the combination of 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide with other therapies, such as immune checkpoint inhibitors or chemotherapy agents. Another potential direction is the evaluation of 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide in other B-cell malignancies, such as Waldenström macroglobulinemia or follicular lymphoma. Finally, the development of more potent and selective BTK inhibitors, based on the structure of 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide, may also be an area of future research.

Applications De Recherche Scientifique

4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide has also been shown to inhibit B-cell receptor signaling and disrupt the tumor microenvironment, leading to enhanced anti-tumor immune responses.

Propriétés

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c1-12-9(14)15-13-8(11)6-2-4-7(10)5-3-6/h2-5H,1H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZVITWTNPHFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)ON=C(C1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)O/N=C(/C1=CC=C(C=C1)Cl)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] N-methylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide
Reactant of Route 5
Reactant of Route 5
4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide
Reactant of Route 6
4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.